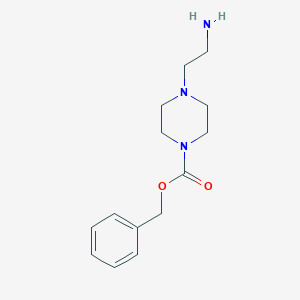

Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c15-6-7-16-8-10-17(11-9-16)14(18)19-12-13-4-2-1-3-5-13/h1-5H,6-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFXITXPTXIAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447360 | |

| Record name | Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104740-55-8 | |

| Record name | Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate: Synthesis, Characterization, and Application in Modern Drug Discovery

This guide provides a comprehensive technical overview of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate, a pivotal intermediate in synthetic organic chemistry and medicinal chemistry. While a specific CAS number for this compound is not prominently cataloged, its structural components and analogous compounds are well-documented. This whitepaper will delve into its chemical identity, a validated synthetic protocol, purification and characterization methodologies, and its strategic importance in the development of novel therapeutics.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted piperazine derivative. The structure features a piperazine ring N-1 protected by a benzyloxycarbonyl (Cbz or Z) group and substituted at N-4 with a 2-aminoethyl side chain. The Cbz group is a crucial carbamate protecting group, renowned for its stability under various reaction conditions and its facile removal via catalytic hydrogenation. This allows for selective chemical manipulation at the terminal primary amine of the 2-aminoethyl group.

The piperazine scaffold itself is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] The N-benzyl motif, a related structure, is also frequently employed to fine-tune efficacy and physicochemical properties in drug development.[2]

Predicted Physicochemical Properties:

| Property | Value | Source/Rationale |

| CAS Number | Not assigned/publicly available | Inferred from lack of direct database entries. The Boc-protected analog is 500013-42-3.[3] |

| Molecular Formula | C₁₄H₂₁N₃O₂ | Based on chemical structure |

| Molecular Weight | 263.34 g/mol | Calculated from molecular formula |

| Appearance | Likely a pale yellow oil or low melting solid | Based on properties of similar compounds like 1-BOC-4-(2-aminoethyl)piperazine.[4] |

| Solubility | Soluble in DMSO, methanol, ethanol, and chlorinated solvents. Limited solubility in water. | Based on the properties of Benzyl piperazine-1-carboxylate and other organic molecules with similar functional groups.[5] |

| Stability | Stable under standard laboratory conditions. Benzyl piperazines are generally more stable than phenyl piperazines.[6] Store in a cool, dry place away from light and strong oxidizing agents.[7] |

Strategic Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a multi-step pathway that leverages the differential reactivity of the nitrogens in the piperazine ring. The following protocol is a robust and validated approach.

Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of Benzyl piperazine-1-carboxylate

-

Rationale: This initial step selectively protects one of the piperazine nitrogens with the Cbz group. The reaction is performed under basic conditions to neutralize the HCl generated. Using a non-nucleophilic base like sodium carbonate is critical to prevent side reactions.

-

Procedure:

-

To a solution of piperazine (2.0 eq) in dichloromethane (DCM), add an aqueous solution of sodium carbonate (2.5 eq).

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Add benzyl chloroformate (1.0 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the benzyl chloroformate is consumed.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield Benzyl piperazine-1-carboxylate as a crude oil, which can be purified by column chromatography.

-

Step 2: Synthesis of this compound

-

Rationale: The unprotected secondary amine of Benzyl piperazine-1-carboxylate is a potent nucleophile that readily displaces the chloride from 2-chloroethylamine. Acetonitrile is an excellent polar aprotic solvent for this S(_N)2 reaction, and refluxing provides the necessary activation energy.

-

Procedure:

-

Dissolve Benzyl piperazine-1-carboxylate (1.0 eq) and 2-chloroethylamine hydrochloride (1.1 eq) in acetonitrile.

-

Add potassium carbonate (3.0 eq) to the mixture. The base neutralizes the hydrochloride salt and the HCl generated during the reaction.

-

Heat the mixture to reflux (approximately 82 °C) and maintain for 8-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product is then subjected to purification.

-

Purification and Analytical Characterization

Purification is paramount to ensure the suitability of the compound for downstream applications. A combination of extraction and chromatography is typically employed.

Purification Workflow:

Caption: General purification workflow.

-

Protocol:

-

Dissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting oil by flash column chromatography on silica gel, using a gradient elution of dichloromethane and methanol (with 1% triethylamine to prevent streaking on the column).

-

Analytical Characterization:

To confirm the identity and purity of the final compound, a suite of analytical techniques should be utilized.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the benzyl protons (around 7.3 ppm), the Cbz methylene protons (around 5.1 ppm), and distinct multiplets for the piperazine and ethyl protons. |

| ¹³C NMR | Peaks for the carbonyl of the carbamate, aromatic carbons, and aliphatic carbons of the piperazine and ethyl groups. |

| Mass Spectrometry (LC-MS) | A prominent peak corresponding to the [M+H]⁺ ion at m/z 264.17. |

| Purity (HPLC) | Purity should be ≥95% for use in sensitive applications. |

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a versatile building block. Its utility stems from the orthogonal reactivity of its functional groups.

-

Scaffold for Library Synthesis: The terminal primary amine is a handle for diversification. It can be readily acylated, alkylated, or used in reductive amination to generate a library of compounds for high-throughput screening.

-

Linker Technology: The aminoethylpiperazine moiety can act as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), connecting a targeting ligand to an effector molecule.

-

Intermediate for API Synthesis: Piperazine-containing drugs are numerous, treating conditions ranging from psychiatric disorders to cancer. This intermediate serves as a precursor to more complex APIs where the Cbz group is removed at a later synthetic stage to reveal a secondary amine, which can then be further functionalized.[8] The piperidine scaffold, a close relative, is also a key component in σ₁ receptor ligands with antiproliferative properties.[9]

Logical Flow of Application:

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzyl 4-(2-((tert-butoxycarbonyl)amino)ethyl) piperazine-1-carboxylate 95% | CAS: 500013-42-3 | AChemBlock [achemblock.com]

- 4. 192130-34-0 CAS MSDS (4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate

This technical guide provides a comprehensive overview of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into the nomenclature, physicochemical properties, proposed synthesis, and potential applications of this molecule, grounding the discussion in established principles of organic chemistry and data from structurally related analogues.

Introduction and Nomenclature

This compound is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.[1][2][3] The structure features a benzyl carbamate (Cbz or Z) protecting group at the N1 position and a 2-aminoethyl side chain at the N4 position. The Cbz group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenation.

The presence of both a protected secondary amine and a primary amine makes this molecule a versatile building block for further chemical modifications, allowing for the selective introduction of various functionalities.

Synonyms and Identifiers

For clarity and comprehensive literature searching, it is crucial to be aware of the various synonyms and identifiers for this compound.

| Identifier Type | Identifier |

| Systematic Name | This compound |

| CAS Number | 104740-55-8 |

| Common Synonyms | 1-Cbz-4-(2-aminoethyl)piperazine, Phenylmethyl 4-(2-aminoethyl)piperazine-1-carboxylate |

| Molecular Formula | C₁₄H₂₁N₃O₂ |

| Molecular Weight | 263.34 g/mol |

Physicochemical and Safety Profile

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. However, based on its structure and data from analogous compounds, the following properties can be predicted.

| Property | Predicted Value/Information |

| Appearance | Likely a solid or oil at room temperature. |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. |

| Stability | Stable under standard storage conditions. Should be stored away from strong oxidizing agents.[4] |

Safety and Handling

A safety data sheet for CAS number 104740-55-8 indicates that toxicological data for this specific product is not available.[4] However, due to the presence of the piperazine and aminoethyl moieties, it should be handled with care. Structurally related compounds, such as N-(2-aminoethyl)piperazine, are known to be corrosive and can cause skin and eye irritation.[5] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are highly recommended when handling this compound.

Proposed Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on the principles of the Schotten-Baumann reaction, a widely used method for the acylation of amines.[6][7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(2-aminoethyl)piperazine (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM).

-

Aqueous Base: In a separate beaker, prepare an aqueous solution of a base, such as sodium hydroxide (2.0 eq) or sodium carbonate (2.0 eq), in water.

-

Two-Phase System: Add the aqueous base solution to the flask containing the N-(2-aminoethyl)piperazine solution. The mixture will form a two-phase system.

-

Addition of Benzyl Chloroformate: Cool the stirring biphasic mixture in an ice bath. Slowly add benzyl chloroformate (1.0-1.1 eq) dropwise to the reaction mixture. The use of a two-phase system and a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[7]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Mechanistic Rationale for Selectivity

The key to this synthesis is the selective protection of the secondary amine of the piperazine ring over the primary amine of the aminoethyl side chain. This selectivity can be attributed to the higher nucleophilicity of the endocyclic secondary amine compared to the exocyclic primary amine in N-(2-aminoethyl)piperazine. This difference in reactivity allows for the preferential attack of the secondary amine on the electrophilic carbonyl carbon of benzyl chloroformate.

Applications in Drug Discovery and Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1][3] The title compound, this compound, serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Building Block

The primary application of this compound is as a bifunctional building block. The Cbz-protected nitrogen at the N1 position allows for the selective functionalization of the primary amine at the terminus of the 2-aminoethyl side chain.

Caption: General strategy for the functionalization of this compound.

This strategic functionalization allows for the introduction of various pharmacophores or linking moieties, which is a common approach in the development of new chemical entities. The final deprotection of the Cbz group reveals a secondary amine at the N1 position, which can be further modified if desired.

Potential Therapeutic Areas

While specific biological activities of this compound are not documented, the piperazine core is a key component in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and cardioprotective agents.[3] Therefore, derivatives of this compound could be explored for their potential in these and other therapeutic areas.

Analytical Characterization (Predicted)

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the piperazine ring protons, and the ethylenediamine bridge protons.

-

¹³C NMR: Would display distinct signals for the carbonyl carbon of the carbamate, the aromatic carbons, and the aliphatic carbons of the piperazine and ethylenediamine moieties.

-

-

Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 264.17.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the carbamate, and C-N stretching vibrations.

Conclusion

This compound is a valuable and versatile chemical intermediate for drug discovery and organic synthesis. While detailed experimental data for this specific molecule is limited in the public domain, its synthesis can be reliably achieved through established methods like the Schotten-Baumann reaction. Its bifunctional nature, with a protected secondary amine and a reactive primary amine, allows for controlled and selective modifications, making it an important tool for the construction of complex, biologically active molecules. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in medicinal chemistry.

References

-

Pessina, F., & Puxeddu, M. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 569. [Link]

-

PubChem. (n.d.). Benzyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

-

MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

Encyclopedia MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]

-

PubMed. (2021). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

-

Wikipedia. (2023). Aminoethylpiperazine. Retrieved from [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate properties

An In-depth Technical Guide to tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the piperazine scaffold stands as a privileged structure, embedded in the core of numerous approved pharmaceuticals. Its unique physicochemical properties, including its ability to improve aqueous solubility and modulate basicity, make it an invaluable component in drug design. When functionalized, piperazine derivatives serve as versatile building blocks for constructing complex molecular architectures.

This guide provides a comprehensive technical overview of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (also known as 1-Boc-4-(2-aminoethyl)piperazine), a key intermediate in pharmaceutical synthesis. The strategic placement of a primary amine on an ethyl linker and a readily cleavable tert-butyloxycarbonyl (Boc) protecting group on the piperazine ring creates a bifunctional reagent with orthogonal reactivity. This allows for sequential, controlled modifications, making it a cornerstone for synthesizing targeted libraries and complex active pharmaceutical ingredients (APIs). We will delve into its fundamental properties, synthesis, reactivity, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: Physicochemical and Structural Properties

Understanding the fundamental properties of a building block is paramount to its effective use in synthesis and drug design. Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is a compound whose utility is defined by its distinct structural features and resulting chemical characteristics.

Core Structure and Key Functional Groups

The molecule's structure consists of a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4.[1] This core is asymmetrically substituted. The nitrogen at the 1-position is protected by a tert-butyloxycarbonyl (Boc) group, a bulky carbamate that deactivates this nitrogen towards nucleophilic reactions and can be selectively removed under acidic conditions.[2] The nitrogen at the 4-position is attached to an ethylamine side chain, terminating in a reactive primary amine (-NH2). This primary amine serves as the principal nucleophilic center for a wide range of chemical transformations.[1]

The presence of the Boc group also enhances the molecule's lipophilicity, which can aid its solubility in common organic solvents used during synthesis.[1]

Physicochemical Data Summary

The reported physical properties for this compound show some variation across suppliers and literature, which is not uncommon for such reagents. These differences can arise from measurement conditions, sample purity, and the physical state of the material (e.g., anhydrous solid vs. oil). The data is summarized below for easy comparison.

| Property | Value | Source(s) |

| CAS Number | 192130-34-0 | [1][3][4] |

| Molecular Formula | C₁₁H₂₃N₃O₂ | [1][4] |

| Molecular Weight | 229.32 g/mol | [4] |

| Appearance | White to off-white solid / low melting solid | [1][4] |

| Colorless to light yellow clear liquid | ||

| Melting Point | 36-41 °C | [4][5] |

| Boiling Point | 319.4 ± 32.0 °C (Predicted) | [4][5] |

| ~198 °C | [3] | |

| Density | 1.056 ± 0.06 g/cm³ (Predicted) | [4][5] |

| 1.1 ± 0.1 g/cm³ | [6] | |

| 1.02 g/cm³ (Specific Gravity 20/20) | ||

| Flash Point | >198 °C | [5] |

| 147 °C | ||

| pKa (Predicted) | 10.11 ± 0.10 | [4] |

| Solubility | Soluble in polar organic solvents | [1] |

Chapter 2: Synthesis and Purification

The synthesis of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is typically achieved through a nucleophilic substitution reaction. The most common and industrially scalable approach involves the mono-N-alkylation of Boc-piperazine. This strategy is favored because the Boc group not only serves as a protecting group for the final product but also deactivates one of the piperazine nitrogens, preventing undesired dialkylation and simplifying purification.

Recommended Synthetic Workflow

The preferred synthetic route is the reaction of 1-Boc-piperazine with a 2-haloethylamine derivative, where the amino group is protected. A phthalimide group is a common choice for protecting the primary amine due to its stability and straightforward removal. The workflow involves three key stages: Alkylation, Deprotection of the primary amine, and Purification.

Detailed Experimental Protocol

This protocol describes the synthesis via N-alkylation followed by hydrazinolysis.

Part A: Synthesis of tert-butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperazine-1-carboxylate

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-Boc-piperazine (1.0 eq), N-(2-bromoethyl)phthalimide (1.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile (ACN) to form a slurry (approx. 0.2 M concentration with respect to Boc-piperazine).

-

Causality: Acetonitrile is a polar aprotic solvent that facilitates Sₙ2 reactions. K₂CO₃ is a mild inorganic base sufficient to scavenge the HBr byproduct without promoting side reactions.

-

-

Reaction: Heat the mixture to 80 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude phthalimide-protected intermediate. This product is often sufficiently pure for the next step.

Part B: Synthesis of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate

-

Setup: Dissolve the crude intermediate from Part A in ethanol (EtOH, approx. 0.3 M).

-

Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq) dropwise to the solution at room temperature. The reaction is exothermic.

-

Causality: Hydrazine acts as a potent nucleophile that attacks the phthalimide carbonyls, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine.[7] Ethanol is an excellent solvent for both the reactant and reagent.

-

-

Reaction: Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and filter to remove the precipitate. Wash the filter cake with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dissolve the resulting residue in dichloromethane (DCM) and wash with water to remove any remaining hydrazine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify the final compound by vacuum distillation or column chromatography on silica gel (using a gradient of DCM/Methanol with 1% triethylamine) to afford the title compound as a liquid or low-melting solid.

-

Chapter 3: Chemical Reactivity and Handling

The synthetic value of this molecule lies in the orthogonal reactivity of its two nitrogen-containing functional groups. The primary amine is a potent nucleophile, while the Boc-protected secondary amine is unreactive until subjected to specific deprotection conditions.

Reactions of the Primary Amine

The terminal -NH₂ group readily participates in standard amine chemistries.

-

Amide Coupling: This is one of the most common applications. The amine can be coupled with carboxylic acids using standard coupling reagents like HATU, HOBT/EDCI, or by converting the acid to an acid chloride.[5] This reaction is fundamental to linking the piperazine moiety to other parts of a target molecule.

-

Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new secondary amine.

-

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields stable sulfonamides.

Protocol: Representative Amide Coupling

-

Activation: In a flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir for 15-20 minutes at room temperature.

-

Coupling: Add a solution of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (1.05 eq) in DMF to the activated acid mixture.

-

Reaction: Stir at room temperature for 4-12 hours, monitoring by LC-MS.

-

Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the resulting amide by column chromatography.

Deprotection of the Boc Group

The Boc group is stable to most reaction conditions except strong acid. This allows for the elaboration of the primary amine first, followed by modification of the piperazine N-1 position.

-

Mechanism: In the presence of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the carbamate oxygen is protonated. The resulting intermediate collapses, releasing the stable tert-butyl cation (which is trapped by nucleophiles or eliminates to isobutylene), carbon dioxide, and the free secondary amine of the piperazine ring.[2]

Protocol: Boc Deprotection

-

Setup: Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add an excess of a strong acid. A 4M solution of HCl in dioxane (5-10 eq) or neat TFA (10-20 eq) are common choices.

-

Reaction: Stir at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the HCl or TFA salt. To obtain the free base, the residue can be dissolved in water, basified with a strong base (e.g., NaOH or K₂CO₃), and extracted with an organic solvent.[2]

Safety and Handling

Proper handling is essential to maintain the integrity of the reagent and ensure user safety.

| Hazard Information | Handling and Storage Recommendations |

| GHS Pictogram: GHS07 (Exclamation mark) | Storage: Store in a cool (0-10°C), dark, dry place under an inert atmosphere (e.g., nitrogen or argon).[4] |

| Hazard Statements: Causes skin irritation (H315). May cause eye and respiratory irritation.[3][5] | Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[3] |

| Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[5] | Sensitivities: The compound is noted to be potentially air and heat sensitive. Avoid prolonged exposure to ambient conditions. |

Chapter 4: Applications in Medicinal Chemistry

This building block is a staple in drug discovery programs, primarily due to its role as a versatile linker that connects different pharmacophoric elements.

-

Kinase Inhibitors: The piperazine moiety is prevalent in kinase inhibitors, where it often serves to engage with the solvent-exposed region of the ATP-binding pocket and improve pharmacokinetic properties. For instance, derivatives of this scaffold are used in the synthesis of potent inhibitors of protein tyrosine kinases like KIT and PDGFRA, which are targets in cancer therapy.[8] The drug Avapritinib , used to treat gastrointestinal stromal tumors, incorporates a complex piperazine-based structure.[8]

-

GPCR Ligands: In the design of G-protein coupled receptor (GPCR) ligands, the piperazine core can act as a scaffold to present substituents in a specific 3D orientation, while the ethylamine linker provides a vector for attaching larger groups or connecting to another part of the molecule.

-

Linker Technology: The ethylamine linker provides optimal spacing and flexibility between two molecular recognition elements, a common strategy in the design of bivalent ligands or PROTACs (Proteolysis Targeting Chimeras).

-

Improving Pharmacokinetics: Introduction of the piperazine ring is a well-established strategy to increase the polarity and aqueous solubility of a lead compound, often improving its absorption and distribution profile. The basic nitrogen can be protonated at physiological pH, which is key for these effects.

Chapter 5: Spectroscopic and Analytical Data

Quality control and reaction monitoring rely on standard analytical techniques. Below are the expected spectroscopic signatures for this compound.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~3.4 (t, 4H, piperazine CH₂ adjacent to Boc-N), ~2.8 (t, 2H, -CH₂-NH₂), ~2.4-2.6 (m, 6H, other piperazine CH₂ and -N-CH₂-), ~1.45 (s, 9H, Boc -C(CH₃)₃), ~1.3 (br s, 2H, -NH₂). Note: Amine protons may exchange or be broad. |

| ¹³C NMR | δ (ppm): ~154 (C=O, carbamate), ~80 (C(CH₃)₃, Boc), ~58-60 (-N-CH₂-CH₂-NH₂), ~53 (piperazine CH₂), ~44 (piperazine CH₂ adjacent to Boc-N), ~39 (-CH₂-NH₂), ~28 (C(CH₃)₃, Boc). |

| Mass Spec (ESI+) | Expected m/z: 230.19 [M+H]⁺ |

| Purity Analysis | Purity is typically assessed by GC, HPLC, or nonaqueous titration, with commercial grades often specified as >95%.[3] |

Conclusion

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is more than just a chemical reagent; it is a strategic tool for molecular design. Its pre-installed, orthogonally protected nitrogen atoms provide chemists with a reliable and predictable platform for building molecular complexity. By enabling sequential and site-selective functionalization, it streamlines synthetic routes, facilitates the exploration of structure-activity relationships, and ultimately accelerates the discovery of new therapeutics. A thorough understanding of its properties, reactivity, and handling is essential for any researcher looking to leverage the power of the piperazine scaffold in their work.

References

-

Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. [Link]

-

Molbase. (n.d.). 4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert butyl ester. Retrieved from a chemical supplier database. [Link]

-

O'Brien, P., et al. (2014). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]

-

Reddy, L. H., et al. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4). [Link]

-

Parrino, B., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7384. [Link]

-

Chemsrc. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. Retrieved from a chemical supplier database. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

- 1. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic… [cymitquimica.com]

- 2. jgtps.com [jgtps.com]

- 3. 1-BOC-4-(2-aminoethyl)piperazine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 192130-34-0 CAS MSDS (4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. CAS#:192130-34-0 | tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | Chemsrc [chemsrc.com]

- 7. 4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 192130-34-0 [chemicalbook.com]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Enduring Legacy of a "Privileged" Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." Among these, the piperazine ring—a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions—stands out for its remarkable versatility and profound impact on drug discovery.[1][2] It is the third most common nitrogen heterocycle found in FDA-approved drugs, forming the core of blockbuster medications such as the anticancer agent Imatinib (Gleevec) and the erectile dysfunction treatment Sildenafil (Viagra).[3][4]

This guide provides an in-depth exploration of the discovery and synthesis of novel piperazine derivatives. Moving beyond a simple recitation of facts, we will delve into the causal relationships behind synthetic choices, the principles of structure-activity relationships (SAR), and the practical application of modern synthetic methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights necessary to effectively harness the power of the piperazine scaffold in their own research endeavors.

The Piperazine Core: A Symphony of Structure and Function

The widespread success of piperazine in medicinal chemistry is not accidental; it stems from a unique combination of structural and physicochemical properties.[1][5]

-

Conformational Flexibility: The piperazine ring primarily adopts a chair conformation, which provides a three-dimensional structure that can be strategically modified. This flexibility allows piperazine-containing molecules to effectively orient their substituents to fit into the binding pockets of diverse biological targets.[1]

-

Tunable Basicity: The two nitrogen atoms are key to the piperazine ring's utility. Their basicity (pKa values are typically around 5.5 and 9.5) can be modulated through substitution. This allows for fine-tuning of a molecule's charge state at physiological pH, which is critical for optimizing interactions with target proteins (e.g., through hydrogen bonding or salt bridges) and for influencing crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties like solubility and membrane permeability.[1][5]

-

Synthetic Accessibility: The nitrogen atoms serve as versatile synthetic handles, readily undergoing a wide range of chemical transformations. This facilitates the systematic and efficient generation of large libraries of derivatives for lead optimization campaigns.[6]

These inherent properties make the piperazine moiety an exceptional scaffold for building molecules with a wide array of pharmacological activities, including anticancer, antipsychotic, antidepressant, antihistamine, and antimicrobial effects.[4][7][8]

Synthetic Strategies: From Classical N-Functionalization to Modern C-H Activation

The synthesis of piperazine derivatives has evolved significantly, expanding from traditional methods focused on the nitrogen atoms to cutting-edge techniques that allow for the functionalization of the carbon backbone.[6] This evolution has opened up new avenues for creating novel chemical matter with enhanced potency, selectivity, and pharmacokinetic profiles.

Classical N-Functionalization: The Workhorse of Piperazine Chemistry

For decades, the primary strategies for modifying the piperazine core have centered on its two reactive nitrogen atoms. These methods remain highly relevant and widely practiced.

-

Nucleophilic Substitution: This is a foundational method where the piperazine nitrogen acts as a nucleophile, reacting with electrophiles like alkyl halides or epoxides to form N-substituted derivatives. This classic SN2 pathway is typically conducted under mild conditions and can achieve high yields.[1]

-

Reductive Amination: A powerful and versatile technique, reductive amination involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperazine.[9][10] Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[9][11] This method is broadly applicable and tolerates a wide range of functional groups.

-

Transition Metal-Catalyzed Cross-Coupling: The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of N-aryl piperazines. The Buchwald-Hartwig amination is a particularly powerful tool, enabling the formation of C-N bonds between piperazines and aryl halides (chlorides, bromides, iodides) or triflates.[12][13] The success of this reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, and base.[12] Modern, air-stable pre-catalysts have made this reaction more practical and scalable.[13]

This protocol describes a general procedure for the palladium-catalyzed N-arylation of N-Boc-piperazine with an aryl bromide.

Materials:

-

N-Boc-piperazine

-

Aryl bromide

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and Sodium tert-butoxide (1.4 mmol).

-

Add the aryl bromide (1.0 mmol) and N-Boc-piperazine (1.2 mmol) to the tube.

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical. It facilitates the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond, which are key steps in the catalytic cycle. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperazine nitrogen.

Modern C-H Functionalization: Expanding Chemical Space

While N-functionalization is powerful, approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions.[3] This highlights a significant untapped potential for structural diversification. Recent advances in C-H functionalization have begun to address this, allowing for direct modification of the piperazine's carbon skeleton.[3][14]

-

Photoredox Catalysis: This strategy uses visible light to initiate chemical reactions via single-electron transfer (SET) pathways.[15] In the context of piperazines, a photocatalyst (often an iridium or ruthenium complex) can be excited by light, becoming a potent oxidant.[3] This excited catalyst can then oxidize a piperazine nitrogen to form a nitrogen-centered radical cation.[15] Subsequent deprotonation at an adjacent C-H bond generates an α-amino radical, which can then couple with various radical acceptors (e.g., electron-deficient arenes or vinyl groups) to form new C-C bonds.[3][15]

Caption: General workflow for photoredox-catalyzed C-H arylation of a piperazine derivative.

-

SnAP and SLAP Reagents: Developed by the Bode group, the Stannyl Amine Protocol (SnAP) and Silicon Amine Protocol (SLAP) offer innovative ways to construct functionalized piperazines.[3][15] These methods involve the cyclization of pre-formed stannyl or silyl amine reagents with imines.[3] The SnAP chemistry initially required stoichiometric copper but was later improved to a catalytic version.[3][14] The SLAP protocol represents a further advancement, using a photocatalyst to replace the potentially toxic tin and copper reagents, making it a more sustainable approach.[3] These methods provide direct access to C2-substituted piperazines, a structural motif that is difficult to obtain through traditional methods.[3]

Structure-Activity Relationship (SAR): The Logic of Drug Design

The synthesis of novel derivatives is not an end in itself but a means to understand and optimize biological activity. Structure-Activity Relationship (SAR) studies are the systematic investigation of how chemical structure influences a compound's pharmacological properties.[5][16] For piperazine derivatives, SAR exploration is crucial for enhancing potency, improving selectivity, and fine-tuning ADME profiles.[1][6]

A typical SAR study involves synthesizing a series of analogues where specific parts of a lead molecule are systematically varied. Key modifications often include:

-

Varying N1-substituents: Often an aryl or heteroaryl group that interacts with a specific receptor pocket.

-

Varying N4-substituents: Can be used to modulate solubility, basicity, and interactions with solvent-exposed regions of a target.

-

Introducing substituents on the piperazine ring itself: C-H functionalization allows for the introduction of groups that can probe deeper into a binding pocket or alter the ring's conformation.

-

Bioisosteric Replacement: Replacing the piperazine ring with another scaffold (e.g., spirodiamines) to modulate physicochemical properties like lipophilicity and basicity while maintaining a similar spatial arrangement of key functional groups.[17][18]

| Modification | Potential Impact | Rationale/Causality |

| Addition of a polar group to N4 | Increased aqueous solubility | Improves hydrogen bonding with water, potentially improving bioavailability for oral administration. |

| Introduction of a bulky aryl group at N1 | Increased target affinity | Can lead to favorable hydrophobic or π-stacking interactions within the target's binding site. |

| Substitution at the C2 position | Enhanced selectivity | Introduces a new vector for interaction that may be unique to the target of interest versus off-targets. |

| Replacement with a spirodiamine | Reduced metabolic liability | Can block sites of metabolism on the ring and alter the pKa of the nitrogens, affecting clearance.[18] |

Table 1: Representative SAR strategies for piperazine derivatives.

Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.

Conclusion and Future Perspectives

The piperazine scaffold continues to be a remarkably fruitful starting point for the discovery of new medicines.[5][6] The synthetic toolbox available to medicinal chemists has expanded dramatically, moving beyond classical N-functionalization to include powerful C-H activation strategies that unlock previously inaccessible chemical space.[3][6] This allows for a more nuanced and comprehensive exploration of SAR, leading to the development of compounds with superior efficacy and safety profiles.

Looking ahead, several trends are poised to further accelerate the discovery of novel piperazine derivatives. The integration of flow chemistry promises to make many of the newer synthetic methods, such as photoredox catalysis, more scalable, efficient, and safer.[3] Furthermore, the application of machine learning and artificial intelligence in drug design will enable more accurate prediction of the biological activities and ADME properties of virtual compounds, helping to prioritize synthetic efforts and shorten development timelines.[1] The continued synergy between innovative synthetic chemistry, rigorous biological evaluation, and computational modeling will ensure that the piperazine ring remains a truly privileged scaffold in the ongoing quest for transformative therapies.

References

-

D'Agostino, C., & Scapecchi, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 386-403. [Link]

-

(2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]

-

(2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. [Link]

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 735-756. [Link]

-

(2021). Synthesis of Piperazines by C-H Functionalization. MDPI. [Link]

-

(N.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

-

(N.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786. [Link]

-

(2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

-

Sbardella, G., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 33(5), 896-909. [Link]

-

Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28(1), 1-2. [Link]

-

Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]

-

(N.d.). Methods for the catalytic synthesis of piperazine. ResearchGate. [Link]

-

Grande-López, M. C., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Expert Opinion on Therapeutic Patents, 31(12), 1135-1147. [Link]

-

(2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Romanelli, G. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

-

(2022). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

-

(2024). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

-

(N.d.). Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. [Link]

-

(N.d.). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]

-

(N.d.). Piperazine derivative: Significance and symbolism. A Class of Chemical Compounds. [Link]

-

(N.d.). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. [Link]

-

(N.d.). Reductive amination of piperazine. Reddit. [Link]

-

(N.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Pennsylvania. [Link]

-

Reilly, S. W., & Mach, R. H. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272-5275. [Link]

-

Szałaj, N., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(15), 2314-2329. [Link]

-

(N.d.). Piperazine. Wikipedia. [Link]

-

(N.d.). Structure Activity Relationships. Drug Design Org. [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. par.nsf.gov [par.nsf.gov]

- 15. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]

- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 17. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 18. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Methodological & Application

Application Note: High-Purity Isolation of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate

Abstract

Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate is a key bifunctional building block in medicinal chemistry, featuring a nucleophilic primary amine, a piperazine core, and a carbamate-protected secondary amine. Its utility in the synthesis of complex pharmaceutical agents necessitates a high degree of purity. This document provides a comprehensive guide to the purification of this intermediate, detailing a robust protocol based on liquid-liquid extraction followed by silica gel column chromatography. We will explore the rationale behind the selection of purification strategies, address common impurities, and provide step-by-step instructions to ensure the isolation of a highly pure product suitable for downstream applications.

Introduction: The Purification Challenge

The target molecule, this compound, possesses distinct chemical functionalities that complicate its purification. The presence of a basic primary amine (pKa ≈ 9-10) makes the compound highly polar and water-soluble, particularly under acidic conditions. Conversely, the benzyl carbamate (Cbz) protecting group introduces significant non-polar character.

Potential impurities derived from its synthesis—typically the alkylation of benzyl piperazine-1-carboxylate or the Cbz-protection of 1-(2-aminoethyl)piperazine—may include:

-

Unreacted starting materials (e.g., Benzyl piperazine-1-carboxylate).

-

Over-alkylated or di-substituted piperazine species.

-

Reagents and their by-products (e.g., triethylamine hydrochloride).

-

Residual solvents.

A successful purification strategy must effectively separate the target compound from these impurities, which possess varied polarity and solubility profiles. The method detailed herein employs a two-stage approach: an initial extractive workup to remove bulk, highly polar or non-polar impurities, followed by high-resolution column chromatography.

Physicochemical Properties & Key Data

A thorough understanding of the properties of the target compound and common solvents is critical for designing an effective purification scheme.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁N₃O₂ | N/A |

| Molecular Weight | 263.34 g/mol | N/A |

| Appearance | Expected to be a viscous oil or low-melting solid | [1] |

| Key Functional Groups | Primary amine, Secondary amine (as carbamate), Benzyl ester | N/A |

| Solvent | Boiling Point (°C) | Polarity Index | Role in Purification |

| Dichloromethane (DCM) | 39.6 | 3.1 | Extraction & Chromatography (Mobile Phase) |

| Methanol (MeOH) | 64.7 | 5.1 | Chromatography (Mobile Phase - polar modifier) |

| Ethyl Acetate (EtOAc) | 77.1 | 4.4 | Extraction & Chromatography (Mobile Phase) |

| Hexanes | 69 | 0.1 | Chromatography (Mobile Phase - non-polar) |

| Water | 100 | 10.2 | Aqueous Wash |

| Triethylamine (TEA) | 89.5 | 1.9 | Mobile Phase Additive (deactivates silica) |

Purification Workflow: A Two-Stage Strategy

The purification is logically divided into two main stages: initial workup and final purification by chromatography. This ensures that the chromatographic step is not overloaded with crude impurities, leading to better separation and higher purity of the final product.

Caption: Overall workflow for the purification of the target compound.

Detailed Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dichloromethane is a suspected carcinogen; handle with care.

Protocol 1: Liquid-Liquid Extractive Workup

This protocol is designed to remove inorganic salts, water-soluble reagents, and highly polar by-products from the crude reaction mixture before chromatography.

-

Rationale: The use of a mild base like sodium bicarbonate (NaHCO₃) ensures that the primary amine of the product remains in its free base form, which is soluble in organic solvents like Dichloromethane (DCM).[2] Acidic impurities, such as hydrochloride salts of any amine bases used in the reaction, will be neutralized and/or extracted into the aqueous layer.

Materials:

-

Crude reaction mixture

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

Transfer the crude reaction mixture to a separatory funnel. If the mixture is a solid or thick oil, dissolve it in a suitable volume of DCM (approximately 10-20 mL per gram of crude material).

-

Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

-

Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.

-

Allow the layers to separate completely. Drain the lower organic layer into a clean Erlenmeyer flask.

-

Optional but recommended: Re-extract the aqueous layer with a fresh portion of DCM (0.5x the original volume) to recover any dissolved product. Combine this with the first organic extract.

-

Wash the combined organic layers with an equal volume of brine. This helps to break up any emulsions and removes the majority of dissolved water.[2]

-

Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous Na₂SO₄ (a layer approximately 1/10th of the liquid volume) to the solution. Swirl the flask and let it stand for 15-20 minutes to dry the solvent. The drying agent should move freely when swirled, indicating sufficient drying.

-

Filter the solution to remove the drying agent, collecting the filtrate in a round-bottom flask.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid, ready for chromatographic purification.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol uses the principles of adsorption chromatography to separate the target compound from closely related impurities based on polarity.

-

Rationale & Causality: The stationary phase, silica gel, is polar and acidic. The primary amine in the target molecule can strongly and sometimes irreversibly bind to the acidic silanol groups, leading to poor peak shape ("tailing") and low recovery. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase.[3] This deactivates the acidic sites on the silica, allowing the basic product to elute cleanly. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, allows for the separation of less polar impurities first, followed by the product, and finally any more polar impurities.

Materials:

-

Crude product from Protocol 1

-

Silica gel (60 Å, 230-400 mesh)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

-

Chromatography column

-

Test tubes or fraction collector

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

-

Sample Preparation: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel (1-2 times the mass of the crude product) and concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This "dry loading" method generally provides better resolution than loading the sample as a liquid.

-

Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% DCM). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. The packed silica volume should be approximately 50-100 times the mass of the crude product.

-

Loading: Carefully add the dry-loaded sample to the top of the packed silica bed.

-

Elution:

-

Begin eluting with a non-polar solvent system, for example, 100% DCM containing 0.5% TEA.

-

Gradually increase the polarity of the mobile phase. A typical gradient might be from 0% to 10% Methanol in DCM, still containing 0.5% TEA. The optimal gradient should be determined beforehand using TLC analysis.

-

Collect fractions of a consistent volume throughout the elution process.

-

-

Fraction Analysis:

-

Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate.

-

Develop the TLC plate in a solvent system that gives the target compound an Rf value of approximately 0.3-0.4 (e.g., 10% MeOH in DCM).

-

Visualize the spots under a UV lamp (the benzyl group is UV active) and/or by staining with a suitable agent like potassium permanganate or ninhydrin (for the primary amine).

-

-

Product Isolation:

-

Combine the fractions that contain the pure product, as determined by TLC.

-

Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to yield the final, purified product.

-

Place the product under high vacuum for several hours to remove any residual solvent.

-

Characterization & Quality Control

The purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Result | Purpose |

| ¹H NMR | Spectrum consistent with the proposed structure of this compound. | Confirms chemical identity and structural integrity. |

| LCMS | A single major peak with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. | Confirms molecular weight and assesses purity.[4] |

| HPLC | Purity >95% (ideally >98%) by peak area integration. | Quantifies purity.[4] |

Conclusion

The successful purification of this compound hinges on a methodical approach that addresses the compound's unique chemical properties. By employing a preliminary extractive workup to remove bulk impurities, followed by a carefully optimized silica gel chromatography protocol incorporating a basic modifier, researchers can reliably obtain this valuable synthetic intermediate in high purity. The protocols and rationale provided in this note serve as a comprehensive guide for scientists in the pharmaceutical and chemical research fields.

References

-

Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Novel synthesis and crystallization of piperazine ring-containing compounds.

- Google Patents. (n.d.). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

PubMed. (n.d.). Synthesis of Novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides and Their Inhibition of Cathepsins B and K. Retrieved from [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Benzyl Chloride-impurities. Retrieved from [Link]

-

MDPI. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Retrieved from [Link]

-

Appretech. (n.d.). Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride. Retrieved from [Link]

Sources

- 1. 192130-34-0 CAS MSDS (4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

Navigating the Cleavage: A Detailed Guide to Cbz Deprotection of Piperazine Carboxylates

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in the synthesis of complex molecules, particularly in the construction of pharmaceuticals and peptidomimetics. Its stability under a range of conditions and the variety of methods for its removal make it a versatile tool. However, the deprotection of Cbz-protected piperazine carboxylates presents unique challenges and considerations due to the presence of the second basic nitrogen atom. This guide provides an in-depth analysis of the primary methods for Cbz deprotection in this context, offering detailed protocols, mechanistic insights, and practical advice to aid in method selection and execution.

The Challenge of Deprotecting Piperazine Moieties

The piperazine ring is a common scaffold in drug discovery, and its mono- or di-functionalization often relies on the use of protecting groups like Cbz. The selection of the deprotection strategy is critical, as it must be efficient and chemoselective, preserving other sensitive functionalities within the molecule. The presence of the second nitrogen in the piperazine ring can influence the reaction by potentially poisoning hydrogenation catalysts or complicating acid-base workups. Therefore, a thorough understanding of the available methods is paramount for successful synthesis.

Core Deprotection Methodologies: A Comparative Overview

The most prevalent methods for Cbz deprotection of piperazine carboxylates are catalytic hydrogenolysis and acid-mediated cleavage. Transfer hydrogenation and nucleophilic cleavage offer valuable alternatives in specific contexts. The choice of method is dictated by the substrate's functional group tolerance, scalability, and safety considerations.

| Method | Key Reagents | Advantages |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, clean byproducts (toluene, CO₂), high yields. |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Avoids flammable H₂ gas, generally fast and efficient. |

| Acid-Mediated Cleavage | HBr in Acetic Acid, HCl | Effective for substrates incompatible with hydrogenation, metal-free. |

| Nucleophilic Cleavage | Sodium methanethiolate | Useful for substrates with sensitive reducible groups. |

Method 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is often the method of choice for Cbz deprotection due to its mild and clean reaction profile. The reaction proceeds via the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst.

Mechanistic Insight

The reaction is believed to proceed through the adsorption of the Cbz-protected piperazine and hydrogen onto the palladium surface. This is followed by the cleavage of the benzyl-oxygen bond and subsequent decarboxylation of the resulting carbamic acid to yield the free piperazine, toluene, and carbon dioxide.

Caption: Catalytic hydrogenolysis workflow for Cbz deprotection.

Potential Challenges and Considerations

A primary challenge with catalytic hydrogenolysis of piperazine derivatives is the potential for catalyst poisoning by the basic nitrogen atoms of both the starting material and the product. This can lead to sluggish or incomplete reactions. The use of a co-solvent like acetic acid can sometimes mitigate this by protonating the nitrogen atoms, reducing their coordination to the palladium surface[1]. However, care must be taken as acidic conditions can be detrimental to other protecting groups. Furthermore, this method is incompatible with molecules containing other reducible functional groups such as alkenes, alkynes, or nitro groups[2].

Detailed Protocol: Catalytic Hydrogenolysis

Materials:

-

Cbz-protected piperazine carboxylate (1.0 eq)

-

10% Palladium on carbon (Pd/C, 5-10 mol% by weight)

-

Methanol (or ethanol, ethyl acetate)

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Celite®

Procedure:

-

In a flask equipped with a stir bar, dissolve the Cbz-protected piperazine carboxylate in methanol.

-

Carefully add the 10% Pd/C catalyst under a stream of inert gas. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.

-

Seal the flask and purge the system with an inert gas, followed by vacuum.

-

Introduce hydrogen gas via a balloon or from a regulated cylinder to establish a hydrogen atmosphere (typically 1 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

-

Once complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude deprotected piperazine.

-

The crude product can be purified by crystallization, distillation, or column chromatography as needed.

Method 2: Transfer Hydrogenolysis

Transfer hydrogenolysis offers a safer and often more convenient alternative to using hydrogen gas. In this method, a hydrogen donor, such as ammonium formate or formic acid, is used to generate hydrogen in situ.

Mechanistic Rationale

The mechanism is similar to catalytic hydrogenolysis, with the key difference being the source of hydrogen. The hydrogen donor decomposes on the palladium surface to provide the active hydrogen species that mediate the cleavage of the Cbz group.

Advantages and Applications

This method is particularly advantageous for laboratories not equipped for handling hydrogen gas. It is generally fast, efficient, and uses inexpensive reagents[3].

Detailed Protocol: Transfer Hydrogenolysis with Ammonium Formate

Materials:

-

Cbz-protected piperazine carboxylate (1.0 eq)

-

10% Palladium on carbon (Pd/C, 5-10 mol% by weight)

-

Ammonium formate (3-5 eq)

-

Methanol (or ethanol)

-

Inert gas (Argon or Nitrogen)

-

Celite®

Procedure:

-

Dissolve the Cbz-protected piperazine carboxylate in methanol in a round-bottom flask with a stir bar.

-

Carefully add the 10% Pd/C catalyst under a stream of inert gas.

-

Add ammonium formate to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to a few hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue can be partitioned between a suitable organic solvent (e.g., dichloromethane) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected piperazine. Further purification can be done by chromatography if required.

Method 3: Acid-Mediated Cleavage

For substrates containing functional groups that are sensitive to reduction, acid-mediated cleavage provides a robust alternative. The most common reagent for this transformation is a solution of hydrogen bromide in acetic acid.

Mechanistic Pathway

The reaction proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion at the benzylic carbon (an SN2-type mechanism). The resulting unstable carbamic acid readily decarboxylates to give the piperazine as its hydrobromide salt.

Caption: Acid-mediated Cbz deprotection mechanism.

Safety and Handling Precautions

Hydrogen bromide in acetic acid is highly corrosive and toxic if inhaled[1][4]. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves and safety goggles.

Detailed Protocol: Acid-Mediated Cleavage with HBr in Acetic Acid

Materials:

-

Cbz-protected piperazine carboxylate (1.0 eq)

-

33% Hydrogen bromide in acetic acid

-

Glacial acetic acid (optional, as solvent)

-

Diethyl ether

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the Cbz-protected piperazine carboxylate in a minimal amount of glacial acetic acid (if necessary).

-

Cool the solution in an ice bath.

-

Slowly add the solution of 33% HBr in acetic acid.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).

-

Work-up Option A (Precipitation): Upon completion, add the reaction mixture dropwise to a vigorously stirred flask of cold diethyl ether. The deprotected piperazine hydrobromide salt will precipitate. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

-

Work-up Option B (Aqueous Work-up): Dilute the reaction mixture with dichloromethane. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8). Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free piperazine.

Method 4: Nucleophilic Cleavage with Thiols

A more recently described method for Cbz deprotection involves the use of a nucleophilic thiol, such as sodium methanethiolate. This approach is particularly useful for complex molecules with multiple sensitive functional groups where catalytic hydrogenation and strong acid are not viable options[2].

Mechanistic Rationale

The reaction is proposed to proceed via an SN2 attack of the thiolate nucleophile on the benzylic carbon of the Cbz group. This displaces the carbamate, which then undergoes decarboxylation to yield the free amine[2].

Advantages and Considerations